Estrone enol diacetate
Overview
Description
Estrone enol diacetate (E2ED) is a synthetic steroid hormone and a derivative of estrone. It is used in scientific research for its ability to mimic the action of estrone, one of the primary female sex hormones. It is a powerful tool for studying the effects of estrogens on the body, and it is widely used in laboratory and clinical studies.
Scientific Research Applications
Anticancer Activity
Estrone enol diacetate has been studied for its potential anticancer activity. In a study, estrone derivatives were combined into heterodimers via Cu (I)-catalyzed azide–alkyne cycloaddition reactions . One heterodimer exerted substantial antiproliferative activity against a panel of human adherent gynecological cancer cell lines . A pronounced proapoptotic effect was observed by fluorescent double staining and flow cytometry on three cervical cell lines .
Biosynthesis and Total Synthesis of Steroids
Estrone enol diacetate can be used in the biosynthesis and total synthesis of steroids . The B ring of estrone contains one C=C bond in a six-membered ring, making a thermal cycloaddition synthesis possible . An intramolecular Diels-Alder reaction could provide estrone from a precursor .
Drug Development
The directed structural modifications of natural products like estrone enol diacetate offer excellent opportunities to develop selectively acting drug candidates . Natural product hybrids represent a particular compound group. The components of hybrids constructed from different molecular entities may result in synergic action with diminished side effects .
Steroidal Homo- or Heterodimers
Steroidal homo- or heterodimers deserve special attention owing to their potentially high anticancer effect . Inspired by recently described antiproliferative core-modified estrone derivatives, these were combined into heterodimers .
C-H Functionalization
Estrone enol diacetate can be used in organic synthesis involving C-H functionalization . This process is crucial in the development of complex organic molecules, often used in pharmaceuticals and other chemical products .
Heterocyclic Ring Construction
Estrone enol diacetate can be used in the construction of heterocyclic rings . These rings are common in many natural products and pharmaceuticals, and their construction is a key step in many synthetic routes .
Mechanism of Action
- Estrone enol diacetate primarily targets cells that express estrogen receptors. These include tissues in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .
Target of Action
Mode of Action
properties
IUPAC Name |
[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNGUPMJAHAND-JBPLPALLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone enol diacetate | |
CAS RN |
20592-42-1 | |
Record name | Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20592-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Estrone enol diacetate in synthesizing radiolabeled estradiol derivatives for imaging?
A1: Estrone enol diacetate serves as a crucial starting material in the synthesis of 16 α-[77Br]-bromoestradiol-17 β (3a). [] The process involves bromination of Estrone enol diacetate with Na77Br and hydrogen peroxide-acetic acid, followed by reduction using lithium aluminum hydride. This results in a mixture of 16 α-[77Br]-bromoestradiol-17 β (3a) and its 17 α epimer (3b). The desired 16 α-[77Br]-bromoestradiol-17 β (3a) is then isolated using HPLC. This radiolabeled estradiol derivative exhibits high affinity for estrogen receptors and can be utilized for imaging mammary tumors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.